Methyl 2-methylphenyl disulfide
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Overview
Description
It is characterized by a clear, colorless to pale yellow liquid appearance and a strong sulfurous aroma . This compound is used in various applications, including as a flavoring agent and in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methylphenyl disulfide can be synthesized through several methods. One common approach involves the reaction of organic halides with sodium thiosulfate in dimethyl sulfoxide (DMSO) at 60-70°C . Another method includes the oxidation of thiols, which are typically prepared from their corresponding alkyl halides .
Industrial Production Methods
Industrial production of this compound often involves scalable methods such as the one-pot synthesis from alkyl halides using sodium thiosulfate in DMSO . This method is favored for its simplicity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methylphenyl disulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to thiols.
Substitution: The disulfide bond can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like thiolates can cleave the disulfide bond.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted disulfides.
Scientific Research Applications
Methyl 2-methylphenyl disulfide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in redox biology and as a model compound for disulfide bond formation.
Medicine: Investigated for its potential therapeutic properties, including its use in drug delivery systems.
Industry: Utilized in the flavor and fragrance industry due to its strong sulfurous aroma.
Mechanism of Action
The mechanism of action of methyl 2-methylphenyl disulfide involves its ability to undergo redox reactions, particularly the interconversion between thiols and disulfides. This redox activity is crucial in various biological processes, including protein folding and cellular signaling . The compound can also act as a nucleophile or electrophile in substitution reactions, further contributing to its versatility in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl phenyl disulfide
- Dimethyl disulfide
- Diphenyl disulfide
Comparison
Methyl 2-methylphenyl disulfide is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Compared to methyl phenyl disulfide, it has an additional methyl group, which can influence its reactivity and applications. Dimethyl disulfide and diphenyl disulfide, while similar in containing disulfide bonds, differ in their alkyl or aryl substituents, leading to variations in their chemical behavior and uses .
Properties
CAS No. |
35379-09-0 |
---|---|
Molecular Formula |
C8H10S2 |
Molecular Weight |
170.3 g/mol |
IUPAC Name |
1-methyl-2-(methyldisulfanyl)benzene |
InChI |
InChI=1S/C8H10S2/c1-7-5-3-4-6-8(7)10-9-2/h3-6H,1-2H3 |
InChI Key |
FFCTVZYBWOPLSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1SSC |
density |
1.130-1.136 (20°) |
physical_description |
Clear colourless to pale yellow liquid; Strong sulphureous aroma |
solubility |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
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